molecular formula C24H20BrNO2 B11271258 1-benzyl-5-(4-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-5-(4-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11271258
M. Wt: 434.3 g/mol
InChI Key: YRIHCGMKLKBWAC-UHFFFAOYSA-N
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Description

1-BENZYL-5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl group, a hydroxy group, and a methylphenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-BENZYL-5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps. One common method involves the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature. This reaction yields the desired compound with good efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-BENZYL-5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of different products depending on the reaction conditions.

Scientific Research Applications

1-BENZYL-5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-BENZYL-5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets in biological systems. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic pathways.

Comparison with Similar Compounds

1-BENZYL-5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other pyrrolidine derivatives. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C24H20BrNO2

Molecular Weight

434.3 g/mol

IUPAC Name

1-benzyl-2-(4-bromophenyl)-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H20BrNO2/c1-16-7-9-18(10-8-16)21-22(19-11-13-20(25)14-12-19)26(24(28)23(21)27)15-17-5-3-2-4-6-17/h2-14,22,27H,15H2,1H3

InChI Key

YRIHCGMKLKBWAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CC4=CC=CC=C4)O

Origin of Product

United States

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